Home > Products > Building Blocks P13158 > 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride - 1219964-68-7

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride

Catalog Number: EVT-1687231
CAS Number: 1219964-68-7
Molecular Formula: C14H22ClNO3
Molecular Weight: 287.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C14H22ClNO3C_{14}H_{22}ClNO_3 and a CAS number of 1219964-68-7. It is classified as an ether and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure features a benzyl group substituted with two methoxy groups and a pyrrolidine moiety, which contributes to its biological activity.

Source and Classification

This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it in different quantities for research purposes. As an ether derivative, it falls under the broader category of organic compounds that contain an oxygen atom bonded to two alkyl or aryl groups. The presence of both methoxy groups and a pyrrolidine ring suggests potential interactions with biological systems, making it of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves several steps:

  1. Formation of the Benzyl Ether: The initial step may involve the reaction of 3,5-dimethoxybenzyl alcohol with a suitable activating agent (e.g., thionyl chloride) to form the corresponding benzyl chloride.
  2. Pyrrolidine Reaction: This benzyl chloride can then be reacted with 3-pyrrolidinylmethanol under basic conditions to yield the desired ether.
  3. Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride can be depicted as follows:

  • A central benzene ring substituted at positions 3 and 5 with methoxy groups.
  • A pyrrolidine ring attached via a methyl ether linkage.

Data

Key structural data includes:

  • Molecular weight: Approximately 276.79 g/mol.
  • Melting point and boiling point data are not readily available but can be determined experimentally.
Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions typical for ethers and amines:

  1. Nucleophilic Substitution: The ether bond may undergo cleavage under strong acidic or basic conditions.
  2. Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds under specific conditions.
  3. Reactivity with Electrophiles: The pyrrolidine nitrogen can act as a nucleophile, reacting with electrophiles in synthetic pathways.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or unwanted side reactions.

Mechanism of Action

Process

Data

Research into related compounds indicates that modifications on the benzene ring significantly influence receptor affinity and selectivity, which could be explored further for this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Likely soluble in organic solvents such as ethanol or dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
  • Hazard Information: Classified as an irritant; appropriate safety measures should be taken when handling.
Introduction to 3,5-Dimethoxybenzyl 3-Pyrrolidinylmethyl Ether Hydrochloride in Medicinal Chemistry

Historical Development of Aryl-Alkyl Ether-Pyrrolidine Hybrid Scaffolds

The strategic integration of aryl-alkyl ether and pyrrolidine motifs represents a deliberate evolution in scaffold hybridization aimed at optimizing CNS drug profiles. Early medicinal chemistry efforts identified the intrinsic bioactivity of simple pyrrolidine derivatives – particularly their affinity for aminergic receptors – but faced challenges with metabolic instability and poor blood-brain barrier (BBB) penetration [6]. The introduction of aryl-alkyl ether linkages, exemplified by the 3,5-dimethoxybenzyl group, emerged as a solution to enhance metabolic resistance while preserving steric and electronic properties essential for target engagement [5]. This hybridization approach leverages molecular conjunction, where pharmacophores are linked via metabolically stable bridges rather than direct fusion, maintaining conformational flexibility critical for receptor interactions [6].

Table 1: Evolution of Pyrrolidine-Containing Hybrid Scaffolds in CNS Drug Design

Structural GenerationRepresentative MotifKey Pharmacokinetic LimitationsHybridization Solution
First-Generation (1970s-80s)Simple N-alkyl pyrrolidineRapid hepatic N-dealkylation; Low oral bioavailabilityNone (lead identification phase)
Second-Generation (1990s)Aryl-fused pyrrolidine (e.g., tetrahydroisoquinolines)Reduced conformational flexibility; CYP450 inhibitionRing fusion for metabolic stability
Third-Generation (2000s-present)Aryl-alkyl ether-pyrrolidine hybridsModerate solubility in freebase formEther linkage + salt formation (e.g., hydrochloride)

Patent analyses reveal increasing claims around ether-linked pyrrolidine derivatives post-2010, driven by their utility in dopamine and opioid receptor modulators. The specific combination of 3,5-dimethoxybenzyl ether with N-substituted pyrrolidine, as seen in this compound, reflects scaffold optimization for enhanced BBB permeability via calculated logP (cLogP) modulation and reduced P-glycoprotein efflux [2] [5]. This design aligns with Central Nervous System Multiparameter Optimization (CNS-MPO) principles, where ether bonds reduce hydrogen-bond donor capacity compared to amide or carbamate alternatives [1].

Role of Dimethoxybenzyl and Pyrrolidinylmethyl Motifs in Bioactive Compound Design

The 3,5-dimethoxybenzyl moiety serves as a privileged scaffold in neuropharmacological agents due to its balanced electronic and steric properties. The symmetrical methoxy substitutions at meta-positions create an optimal electron-rich aromatic system for cation-π interactions with neurotransmitter binding pockets, particularly in serotonin and dopamine receptor subtypes [6]. This motif demonstrates superior metabolic stability over ortho-dimethoxy analogs due to steric protection of methoxy groups from O-demethylation enzymes, extending compound half-lives in vivo [5]. Additionally, the lipophilic aromatic ring enhances passive diffusion across biological membranes, while the ether oxygen provides a hydrogen-bond acceptor site that improves water solubility – a critical factor for oral absorption [2].

The 3-pyrrolidinylmethyl component contributes essential pharmacodynamic properties:

  • Stereoelectronics: The basic tertiary amine (pKa ~8.5–10.5) facilitates protonation at physiological pH, enabling ionic binding to aspartate residues in aminergic receptors [1].
  • Conformational restraint: The pyrrolidine ring restricts nitrogen atom movement, enhancing receptor selectivity over flexible chain analogs [6].
  • Vector diversity: The methylene bridge between nitrogen and pyrrolidine allows 3D-orientation adjustments critical for bivalent ligand design, as demonstrated in opioid-dopamine hybrid therapeutics [1].

Table 2: Structure-Activity Relationship Contributions of Key Substituents

Molecular MotifKey Physicochemical PropertiesTarget Engagement RoleBiological System Applications
3,5-DimethoxybenzylLogP: 2.1–2.7; PSA: ~30ŲCation-π interactions with Phe residuesDopamine D3 antagonists; μ-opioid partial agonists
PyrrolidinylmethylBasic pKa: 8.5–10.5; Moderate H-bond acceptorIonic binding to conserved aspartate (TM3)CNS penetrant ligands for aminergic GPCRs
Ether LinkageReduced H-bond donor count; Rotatable bond: 2Spatial separation of pharmacophoresDual-target analgesics with reduced abuse liability

Structure-activity relationship (SAR) studies indicate that combining these motifs produces unexpected synergies. The electron-donating methoxy groups electronically modulate the benzyl ether oxygen, enhancing its hydrogen-bond accepting capacity by ~20% compared to unsubstituted benzyl analogs, as quantified by molecular electrostatic potential (MEP) calculations [2]. This amplifies interactions with serine residues in receptor binding pockets, contributing to submicromolar affinities observed in hybrid compounds [1] [6].

Significance of Hydrochloride Salts in Enhancing Pharmacokinetic Profiles

The hydrochloride salt form of 3,5-dimethoxybenzyl 3-pyrrolidinylmethyl ether represents a deliberate pharmaceutical optimization to address limitations of the freebase. Freebase compounds containing basic pyrrolidine nitrogens typically exhibit poor aqueous solubility (<0.01 mg/mL at physiological pH), restricting gastrointestinal absorption and necessitating lipid-based formulations [5]. Conversion to hydrochloride salts enhances water solubility by 20–100-fold through:

  • Ionization: Protonation of the tertiary amine forms a charged species with enhanced dipole interactions with water molecules [5].
  • Crystal lattice energy reduction: Chloride counterions disrupt crystalline packing more effectively than bulkier anions, facilitating dissolution kinetics [5].

Table 3: Comparative Properties of Freebase vs. Hydrochloride Salt Forms

Physicochemical ParameterFreebase FormHydrochloride SaltPharmacokinetic Impact
Aqueous Solubility (pH 7.4)<10 μg/mL0.5–2 mg/mL↑Oral bioavailability (F >50% vs <20%)
Melting PointOily liquid or low-mp solid180–220°C crystalline solid↑Chemical stability; Ease of crystallization
HygroscopicityHigh (deliquescent)Moderate↑Manufacturing process control
Plasma Protein Binding~85–90%~75–80%↑Free fraction for target engagement

Salt formation also confers advantages in solid-state properties critical for manufacturability and stability. Hydrochloride salts typically exhibit higher melting points (180–220°C) than freebases, reducing risks of polymorphism and easing crystallization processes during pharmaceutical production [5]. The crystalline nature of hydrochloride salts additionally protects the amine from oxidative degradation, extending shelf-life over amorphous freebase forms. Notably, in prodrug designs like edaravone analogs, hydrochloride salts demonstrate superior in vivo hydrolysis kinetics compared to maleate or sulfate salts, enabling more predictable release of active metabolites [5]. This pharmacokinetic streamlining is essential for CNS agents requiring precise exposure-response relationships.

Properties

CAS Number

1219964-68-7

Product Name

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

InChI

InChI=1S/C14H21NO3.ClH/c1-16-13-5-12(6-14(7-13)17-2)10-18-9-11-3-4-15-8-11;/h5-7,11,15H,3-4,8-10H2,1-2H3;1H

InChI Key

NLMZDHHLBQVNCJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.